1-[5-(2-methylphenoxy)pentyl]piperidine
Description
1-[5-(2-Methylphenoxy)pentyl]piperidine is a piperidine derivative featuring a pentyl chain substituted with a 2-methylphenoxy group at the fifth carbon. This compound has garnered attention for its anti-inflammatory properties, as demonstrated in studies of fig latex components . Its structure combines a lipophilic aromatic moiety (2-methylphenoxy) with a flexible pentyl linker and a polar piperidine headgroup, a configuration common in ligands targeting hydrophobic pockets in proteins or receptors.
Properties
IUPAC Name |
1-[5-(2-methylphenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16-10-4-5-11-17(16)19-15-9-3-8-14-18-12-6-2-7-13-18/h4-5,10-11H,2-3,6-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYVAEAPTPFINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366079 | |
| Record name | 1-[5-(2-methylphenoxy)pentyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-11-7 | |
| Record name | 1-[5-(2-methylphenoxy)pentyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperine (1-[5-(1,3-Benzodioxol-5-yl)-2,4-Pentadienoyl]Piperidine)
- Structural Features: Piperine replaces the 2-methylphenoxy group with a 1,3-benzodioxol-5-yl moiety conjugated to a pentadienoyl chain.
- Biological Activity: A well-known alkaloid from black pepper, piperine exhibits anti-inflammatory, antibacterial, and bioavailability-enhancing properties. Its extended conjugated system enhances interaction with cytochrome P450 and UDP-glucuronosyltransferase enzymes .
- Key Difference: The benzodioxol group and unsaturated pentadienoyl chain in piperine confer stronger metabolic inhibition compared to the saturated pentyl and 2-methylphenoxy groups in 1-[5-(2-methylphenoxy)pentyl]piperidine.
1-(3-Phenylbutyl)Piperidine Derivatives
- Structural Features: These compounds (e.g., RC-33 analogs) feature a phenylbutyl chain instead of a phenoxypentyl group.
- Biological Activity : Demonstrated high affinity for sigma-1 receptors (S1R) via salt bridge interactions with Glu172. Compounds with bulkier hydrophobic substituents (e.g., at position 4 of piperidine) showed RMSD values >4 Å, indicating conformational flexibility in binding pockets .
- Key Difference: The phenylbutyl group enhances hydrophobic interactions with helices α4/α5 in S1R, whereas the phenoxypentyl group in 1-[5-(2-methylphenoxy)pentyl]piperidine may favor alternative binding modes due to its ether linkage.
Nigramides and Coumaperine (Piperlongum Derivatives)
- Structural Features : Natural piperidine alkaloids like coumaperine (1-[1-oxo-3-phenyl-2E-propenyl]piperidine) and nigramides feature α,β-unsaturated carbonyl groups.
- Biological Activity : These compounds exhibit antitumor, antibacterial, and anti-fatigue activities. For example, coumaperine from Piperlongum showed AMPA receptor affinity, enhancing neuronal signaling .
- Key Difference: The α,β-unsaturated ketone in coumaperine enables electrophilic reactivity, absent in 1-[5-(2-methylphenoxy)pentyl]piperidine, which relies on non-covalent interactions.
5-(Hydroxymethyl)-5-Phenylpiperidin-2-one
- Structural Features: A piperidinone derivative with a hydroxymethyl and phenyl group at C5.
- Biological Activity : Used in drug discovery for its chiral centers and hydrogen-bonding capacity. It serves as a precursor for neuroactive and antimicrobial agents .
- Key Difference: The lactam ring (piperidinone) introduces polarity and rigidity, contrasting with the fully saturated piperidine and flexible phenoxypentyl chain in the target compound.
Comparative Data Table
Research Findings and Implications
- Substituent Effects: The 2-methylphenoxy group in 1-[5-(2-methylphenoxy)pentyl]piperidine likely enhances lipid solubility, facilitating membrane penetration. This contrasts with piperine’s benzodioxol group, which improves metabolic stability .
- Receptor Binding: Analogs with phenylbutyl chains (e.g., RC-33 derivatives) show higher S1R affinity due to optimized hydrophobic interactions, suggesting that modifying the linker length in 1-[5-(2-methylphenoxy)pentyl]piperidine could tune receptor selectivity .
- Therapeutic Potential: While 1-[5-(2-methylphenoxy)pentyl]piperidine’s anti-inflammatory activity is noted, its lack of conjugated systems or electrophilic groups may limit broad-spectrum efficacy compared to coumaperine or piperine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
